Hemolytic Safety Margin: Ocellatin-P1 (LD₅₀ > 400 µM) vs. Ocellatin-4 (HC₅₀ = 14.3 µM) – A >28-Fold Selectivity Advantage for Mammalian Cell Compatibility
Ocellatin-P1 demonstrates an LD₅₀ exceeding 400 µM against human erythrocytes, representing a >28-fold lower hemolytic potency compared to ocellatin-4 (HC₅₀ = 14.3 µM against human erythrocytes), the most closely related broad-spectrum ocellatin with comparable antibacterial coverage [1][2]. Even at the upper bound of its antimicrobial MIC range (200 µM), Ocellatin-P1 maintains a >2-fold safety margin relative to hemolysis (200 µM vs. >400 µM), whereas ocellatin-4 reaches its HC₅₀ at a concentration substantially below its antimicrobial MIC values (14.3 µM vs. 64 µM), effectively eliminating any therapeutic window [3]. Furthermore, ocellatin-3N, another well-characterized family member, shows moderate hemolytic activity against mouse erythrocytes (LC₅₀ = 98 µM), which is approximately 4-fold more hemolytic than the lower bound of detectability for Ocellatin-P1 [4]. The non-hemolytic profile of Ocellatin-P1 is corroborated by independent studies on structurally related ocellatin-PT peptides, which showed no significant effect on human erythrocytes at their respective MICs [5].
| Evidence Dimension | Hemolytic activity against human erythrocytes |
|---|---|
| Target Compound Data | LD₅₀ > 400 µM (no significant hemolysis detectable up to 400 µM) |
| Comparator Or Baseline | Ocellatin-4: HC₅₀ = 14.3 µM; Ocellatin-3N: LC₅₀ = 98 µM (mouse erythrocytes); Magainin 2: non-hemolytic at antimicrobial concentrations (class reference) |
| Quantified Difference | >28-fold lower hemolytic activity than ocellatin-4 (>400 µM vs. 14.3 µM); >4-fold lower than ocellatin-3N (>400 µM vs. 98 µM) |
| Conditions | Human erythrocytes incubated with peptide; hemolysis measured by hemoglobin release; King et al. 2005 assay [1]; Nascimento et al. 2007 assay for ocellatin-4 [3]; Conlon et al. 2023 for ocellatin-3N [4] |
Why This Matters
Procurement of Ocellatin-P1 enables antimicrobial screening programs that require a non-hemolytic baseline peptide with a quantifiable mammalian safety margin, avoiding the confounding cytotoxicity inherent to ocellatin-4 or ocellatin-3N.
- [1] King JD, Al-Ghaferi N, Abraham B, Sonnevend A, Leprince J, Nielsen PF, Conlon JM. Pentadactylin: an antimicrobial peptide from the skin secretions of the South American bullfrog Leptodactylus pentadactylus. Comp Biochem Physiol C Toxicol Pharmacol. 2005 Aug;141(4):393-7. PMID: 16236555. View Source
- [2] DRAMP database. DRAMP01174: Ocellatin-4. Hemolytic activity: HC₅₀ = 14.3 µM against human erythrocytes. View Source
- [3] Nascimento ACC, Chapeaurouge A, Perales J, Sebben A, Sousa MV, Fontes W, Castro MS. Purification, characterization and homology analysis of ocellatin 4, a cytolytic peptide from the skin secretion of the frog Leptodactylus ocellatus. Toxicon. 2007 Dec 15;50(8):1095-104. PMID: 17884127. View Source
- [4] Conlon JM, Hunter L, Attoub S, Casciaro B, Mechkarska M, Abdel-Wahab YHA. Antimicrobial, cytotoxic, and insulin-releasing activities of the amphibian host-defense peptide ocellatin-3N and its L-lysine-substituted analogs. J Pept Sci. 2023 Apr;29(4):e3463. PMID: 36426386. View Source
- [5] Marani MM, et al. Characterization and Biological Activities of Ocellatin Peptides from the Skin Secretion of the Frog Leptodactylus pustulatus. J Nat Prod. 2015 Jul 24;78(7):1495-504. PMID: 26107622. View Source
